PI3Kα Inhibitory Potency of Methylsulfonyl-Piperazine vs. Acetyl-, Methyl-, Benzoyl-, and Unsubstituted Piperazine Congeners in a Matched Quinoxaline Series
In a systematically varied quinoxaline-based PI3Kα inhibitor series, the 4-(methylsulfonyl)piperazin-1-yl substituent conferred the most potent inhibition. When paired with a 4-methoxy phenylsulfonyl group (compound 41), the IC₅₀ reached 0.024 µM — approximately 45-fold more potent than the 4-acetylpiperazin-1-yl analog (cpd 9, IC₅₀ = 1.087 µM), >400-fold more potent than the 4-methylpiperazin-1-yl analog (cpd 14, IC₅₀ >10 µM), and >400-fold more potent than the 4-benzoylpiperazin-1-yl analog (cpd 29, IC₅₀ >10 µM). Even the unsubstituted piperazin-1-yl congener (cpd 19, IC₅₀ = 0.19 µM) was ~8-fold weaker than the methylsulfonyl-bearing cpd 41. The standard PI3K inhibitor LY294002 gave IC₅₀ = 0.63 µM under the same assay conditions, meaning the methylsulfonylpiperazine-containing cpd 41 was 26-fold more potent [1].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.024 µM (cpd 41; 4-(methylsulfonyl)piperazin-1-yl + 4-methoxy phenylsulfonyl-substituted quinoxaline) |
| Comparator Or Baseline | 4-acetylpiperazin-1-yl analog: IC₅₀ = 1.087 µM (cpd 9); 4-methylpiperazin-1-yl analog: IC₅₀ >10 µM (cpd 14); 4-benzoylpiperazin-1-yl analog: IC₅₀ >10 µM (cpd 29); unsubstituted piperazin-1-yl: IC₅₀ = 0.19 µM (cpd 19); LY294002: IC₅₀ = 0.63 µM |
| Quantified Difference | 45-fold vs. acetyl; >400-fold vs. methyl and benzoyl; 8-fold vs. unsubstituted piperazine; 26-fold vs. LY294002 standard |
| Conditions | Recombinant PI3Kα enzymatic assay; mean of ≥2 independent determinations; data from Table 4, PLoS ONE 2012 (PMC3419191) |
Why This Matters
Procurement of the methylsulfonylpiperazine building block enables synthesis of PI3Kα inhibitors that are 8- to >400-fold more potent than those accessible from acetyl-, methyl-, or benzoyl-substituted piperazine alternatives, directly impacting hit-to-lead timelines and candidate quality.
- [1] Table 4. PI3Kα inhibitory activity of target compounds. PLoS ONE. 2012;7(8):e43171. PMC3419191. https://pmc.ncbi.nlm.nih.gov/articles/PMC3419191/table/pone-0043171-t004/ View Source
